molecular formula C16H25BrClN3O3 B4390403 2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride

2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4390403
M. Wt: 422.7 g/mol
InChI Key: ZPYYHSSOHCFMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenoxyacetamide core, which is further functionalized with a morpholine ring and a propylamino group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including halogenation, amination, and acylation reactions. One common synthetic route begins with the bromination of a phenol derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The propylamino group is then added via reductive amination, and the final acetamide moiety is introduced through acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield new amine derivatives, while oxidation can lead to the formation of ketones or carboxylic acids.

Scientific Research Applications

2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylphenoxyacetamide: Similar structure but lacks the morpholine and propylamino groups.

    2-bromo-4-methylaniline: Contains a brominated aromatic ring but differs in the functional groups attached.

    4-bromophenylacetic acid: Shares the brominated phenyl ring but has different substituents.

Uniqueness

The uniqueness of 2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine ring and propylamino group enhances its potential for various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O3.ClH/c17-14-2-3-15(23-12-16(18)21)13(10-14)11-19-4-1-5-20-6-8-22-9-7-20;/h2-3,10,19H,1,4-9,11-12H2,(H2,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYYHSSOHCFMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 2
2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 4
2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 5
2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.